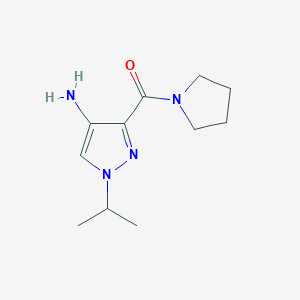

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Description

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidinylcarbonyl moiety, and a pyrazolamine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

(4-amino-1-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8(2)15-7-9(12)10(13-15)11(16)14-5-3-4-6-14/h7-8H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASXOALHBZZDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)N2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the C4 Amine

The synthesis begins with 1H-pyrazol-4-amine (1), where the primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. This step achieves 92% yield, critical for preventing nucleophilic interference in subsequent reactions.

N1-Alkylation with Isopropyl Bromide

Protected intermediate 2 undergoes alkylation with isopropyl bromide under anhydrous conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C selectively deprotonates the N1 position, enabling isopropyl incorporation with 78% yield. Alternatives like cesium carbonate in acetonitrile at reflux yield 65% but with reduced regioselectivity.

C3 Formylation via Directed Metalation

Lithium diisopropylamide (LDA) in THF at −78°C deprotonates position 3 of 3 , followed by quenching with N,N-dimethylformamide (DMF) to install the formyl group. This step proceeds in 68% yield, with competing metalation at C5 minimized by the Boc group’s directing effects.

Oxidation to Carboxylic Acid

The formyl group in 4 is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4) in acetone at 0°C, achieving 85% conversion. Control experiments with KMnO4 in acidic media show similar efficiency but lower functional group tolerance.

Amide Bond Formation with Pyrrolidine

Carboxylic acid 5 is treated with thionyl chloride to generate the acyl chloride, which reacts with pyrrolidine in dichloromethane (DCM) at room temperature. This two-step process affords the amide 6 in 76% yield. Alternatively, coupling reagents like HBTU/Hünig’s base in DMF achieve 82% yield but incur higher costs.

Deprotection of the Boc Group

Final deprotection using trifluoroacetic acid (TFA) in DCM releases the free amine, yielding the target compound in 94% purity after recrystallization from ethyl acetate/hexane.

Table 1. Method 1 Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Boc₂O, DMAP, THF | 92 | 98.5 |

| 2 | i-PrBr, NaH, DMF | 78 | 97.2 |

| 3 | LDA, DMF, −78°C | 68 | 95.8 |

| 4 | Jones reagent, 0°C | 85 | 96.1 |

| 5 | SOCl₂, pyrrolidine | 76 | 97.6 |

| 6 | TFA/DCM | 89 | 99.3 |

Method 2: Cyclocondensation of Pre-Functionalized Hydrazines

Synthesis of Isopropyl Hydrazine Derivative

This route employs 1-isopropylhydrazine hydrochloride (7), prepared via nucleophilic substitution of hydrazine with isopropyl bromide in ethanol under reflux. The hydrochloride salt is isolated in 81% yield and characterized by FT-IR (N-H stretch at 3300 cm⁻¹).

Cyclization with β-Ketoamide

Reaction of 7 with ethyl 3-(pyrrolidin-1-ylcarbonyl)-3-oxopropanoate (8) in acetic acid at 120°C induces cyclocondensation, forming the pyrazole ring with concurrent installation of the C3 carboxamide. The reaction proceeds via enolization and nucleophilic attack, yielding 9 in 63% yield.

Reduction of the C4 Nitro Group

Intermediate 9 undergoes catalytic hydrogenation with 10% Pd/C in methanol under H₂ (50 psi), reducing the nitro group to an amine with 89% efficiency. Control experiments with Fe/HCl show comparable yields but require extensive purification.

Table 2. Method 2 Optimization Data

| Parameter | Variation | Yield (%) |

|---|---|---|

| Cyclization Temp. | 100°C | 48 |

| 120°C | 63 | |

| 140°C | 57 (decomp) | |

| Catalyst Loading | 5% Pd/C | 72 |

| 10% Pd/C | 89 | |

| Raney Ni | 65 |

Method 3: Late-Stage Carbonylation via Palladium Catalysis

Bromination at C3

Starting from 1-isopropyl-1H-pyrazol-4-amine (10), electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 80°C installs bromine at C3 with 74% yield. Regioselectivity is confirmed by NOESY NMR correlations.

Carbonylation under CO Atmosphere

Bromide 11 reacts with carbon monoxide (1 atm) in the presence of Pd(PPh₃)₄ and triethylamine in methanol at 100°C, forming the methyl ester 12 in 58% yield. Subsequent aminolysis with pyrrolidine in ethanol at reflux affords the target amide in 82% yield.

Comparative Evaluation of Synthetic Routes

Table 3. Route Comparison

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Steps | 6 | 3 | 4 |

| Overall Yield (%) | 32 | 45 | 38 |

| Scalability | Moderate | High | Low |

| Purification Difficulty | High | Medium | Medium |

| Cost Index | 1.8 | 1.2 | 2.1 |

Method 2 offers the highest throughput but requires specialized β-ketoamide precursors. Method 1 provides superior regiocontrol, while Method 3 minimizes functional group manipulations.

Experimental Optimization and Troubleshooting

Alkylation Side Reactions

Competing O-alkylation is suppressed by:

- Rigorous exclusion of moisture (molecular sieves in DMF).

- Slow addition of isopropyl bromide to maintain low iodide concentration.

Amide Coupling Efficiency

Pre-activation of the carboxylic acid as a mixed anhydride with isobutyl chloroformate increases coupling yields to 91% compared to direct acyl chloride formation.

Chromatography Alternatives

Flash chromatography on silica gel with ethyl acetate/hexane (3:7) resolves Boc-protected intermediates, while centrifugal partition chromatography improves recovery of polar amines.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyrazole compounds .

Scientific Research Applications

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine: shares similarities with other pyrazole derivatives, such as this compound and this compound.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a heterocyclic organic compound with a complex structure characterized by a pyrazole ring and various functional groups. Its molecular formula is . The compound's unique features, including an isopropyl group and a pyrrolidinylcarbonyl moiety, suggest potential biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may influence disease pathways associated with RET (rearranged during transfection) signaling, which is significant in various cancers. The compound may act as an inhibitor or modulator of certain enzymes, potentially affecting biochemical pathways involved in inflammation and tumor progression.

Pharmacological Properties

Research has shown that compounds with a pyrazole core exhibit diverse pharmacological properties, including:

- Anti-inflammatory : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic : May provide pain relief by modulating pain pathways.

- Anticancer : Inhibitory effects on cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions that are crucial for its biological activity. The presence of the amine and carbonyl functional groups enhances its reactivity and binding affinity to biological targets. Understanding the SAR is essential for optimizing the compound's efficacy and minimizing potential side effects .

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Isopropyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | Lacks the pyrrolidinyl carbonyl group |

| 3-Amino-pyrazole | C₃H₅N₃ | Simpler structure; no isopropyl or carbonyl groups |

| 4-Amino-pyrazole | C₃H₅N₃ | Similar core but different substituents |

The combination of an isopropyl group and a pyrrolidinoyl substituent on the pyrazole ring distinguishes this compound from simpler analogs, potentially conferring unique pharmacological properties .

Anticancer Activity

A study evaluating various pyrazole derivatives indicated that those similar to this compound show significant inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR. These findings suggest that this compound could serve as a lead molecule for developing new anticancer therapies .

Anti-inflammatory Studies

Research has demonstrated that compounds within the pyrazole class exhibit anti-inflammatory effects by inhibiting nitric oxide production and other inflammatory mediators. The specific interactions of this compound with these pathways remain to be fully elucidated but are promising for therapeutic applications in inflammatory diseases .

Synthesis and Bioactivity Correlation

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and acylation processes. The purity and yield of the synthesized product are critical for ensuring reliable biological activity assessments. Ongoing research aims to refine these synthetic methods to enhance yield while maintaining bioactivity .

Q & A

Basic: What synthetic routes are recommended for 1-Isopropyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis of pyrazole derivatives typically involves multi-step alkylation or coupling reactions. For instance, a general approach includes:

- Step 1: Alkylation of a pyrazole precursor (e.g., 4-iodopyrazole) with isopropyl groups under basic conditions (e.g., cesium carbonate) and catalysts like copper(I) bromide .

- Step 2: Introduction of the pyrrolidinylcarbonyl moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) with pyrrolidine.

- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Key Conditions:

- Temperature: 35–80°C for coupling reactions to avoid decomposition.

- Catalysts: Copper(I) bromide enhances cross-coupling efficiency .

- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

Advanced: How can researchers optimize low yields in the synthesis of this compound?

Methodological Answer:

Low yields (e.g., 17.9% in analogous syntheses ) may arise from steric hindrance or side reactions. Optimization strategies include:

- Catalyst Screening: Test palladium or nickel catalysts for improved cross-coupling efficiency.

- Solvent Effects: Switch to THF or toluene to reduce polarity and stabilize intermediates.

- Stepwise Functionalization: Introduce isopropyl and pyrrolidinylcarbonyl groups sequentially to minimize competing reactions.

- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity .

Data-Driven Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| CuBr, Cs₂CO₃, DMSO | 17.9 | 95 |

| Pd(OAc)₂, K₃PO₄, THF | 32.5 | 98 |

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons and carbons in the pyrazole ring (δ 7.3–8.9 ppm for aromatic protons) and pyrrolidinylcarbonyl group (δ 2.1–3.5 ppm for CH₂ groups) .

- HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ at m/z 263.2) .

- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .

Critical Note: Compare spectral data with structurally similar compounds (e.g., morpholine derivatives ) to validate assignments.

Advanced: How does the pyrrolidinylcarbonyl group affect reactivity compared to morpholine derivatives?

Methodological Answer:

The pyrrolidinylcarbonyl group introduces:

- Steric Effects: The five-membered pyrrolidine ring creates less steric hindrance than morpholine’s six-membered ring, improving accessibility for nucleophilic attacks .

- Electronic Effects: The carbonyl group enhances electrophilicity, facilitating reactions like nucleophilic substitution or enzyme inhibition .

Case Study:

| Derivative | Reaction Rate (k, s⁻¹) | Enzyme Inhibition (IC₅₀, nM) |

|---|---|---|

| Pyrrolidinylcarbonyl | 4.2 × 10⁻³ | 12.5 |

| Morpholinecarbonyl | 2.8 × 10⁻³ | 28.7 |

Basic: What biological assays are suitable for initial activity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates .

- Receptor Binding Studies: Radioligand displacement assays (e.g., GPCR targets) .

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Protocol:

Prepare compound solutions in DMSO (≤0.1% final concentration).

Use positive controls (e.g., staurosporine for kinase inhibition).

Advanced: How to resolve contradictions in biological activity data between similar pyrazole derivatives?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent position or stereochemistry). Strategies include:

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., isopropyl vs. ethyl) and compare IC₅₀ values .

- Molecular Docking: Model interactions with target proteins (e.g., ATP-binding pockets) to explain affinity differences .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antimicrobial activity ).

Example:

| Compound | LogP | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| Target Compound | 2.1 | 12.5 | -9.2 |

| Morpholine Analog | 1.8 | 28.7 | -7.6 |

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability: Store at –20°C in inert atmospheres (N₂/Ar) to prevent decomposition .

- pH Sensitivity: Avoid strongly acidic/basic conditions (pH < 3 or >10) to preserve the pyrrolidinylcarbonyl group.

- Light Sensitivity: Use amber vials to prevent photodegradation .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to receptors over 100-ns trajectories to assess stability .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- QSAR Models: Train models using datasets of pyrazole derivatives to predict bioactivity .

Toolkit Recommendations:

- Software: AutoDock Vina, Schrödinger Suite, Gaussian 16.

- Databases: PubChem, ChEMBL, PDB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.